

Application Notes and Protocols for PKUMDL-WQ-2101 Administration in Mice

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Compound of Interest		
Compound Name:	PKUMDL-WQ-2101	
Cat. No.:	B10752270	Get Quote

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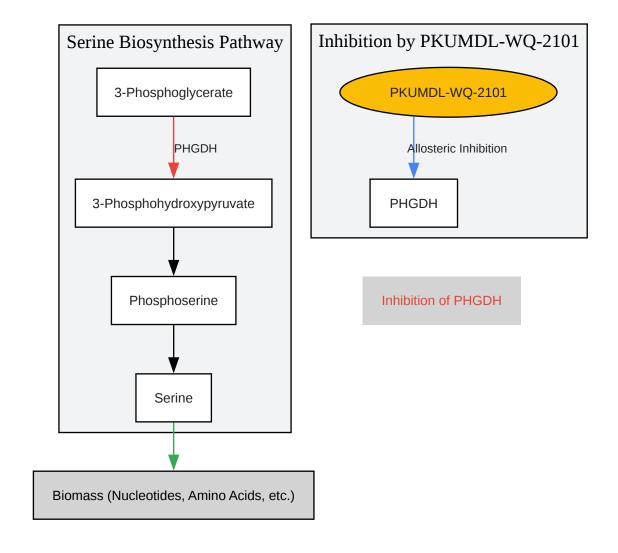
Introduction

PKUMDL-WQ-2101 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. [1][2] Upregulation of this pathway is a metabolic hallmark of certain cancers, making PHGDH an attractive therapeutic target.[3] PKUMDL-WQ-2101 has demonstrated anti-tumor activity in preclinical models, particularly in breast cancer cells with amplified PHGDH expression.[4][5] These application notes provide detailed protocols for the in vivo administration of PKUMDL-WQ-2101 to mice, based on published studies.

Mechanism of Action

PKUMDL-WQ-2101 functions by binding to an allosteric site on the PHGDH enzyme, rather than the active site. This binding event induces a conformational change that inhibits the enzyme's catalytic activity, thereby blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine synthesis. This disruption of serine metabolism selectively impacts cancer cells that are highly dependent on this pathway for proliferation and survival.





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Caption: Signaling pathway of PHGDH inhibition by PKUMDL-WQ-2101.

Data Presentation In Vitro Activity of PKUMDL-WQ-2101



Cell Line	PHGDH Status	IC50 (Enzymatic Assay)	EC50 (Cell Viability)	Reference
MDA-MB-468	Amplified	34.8 ± 3.6 μM	7.70 μΜ	
HCC70	Amplified	Not Reported	10.8 μΜ	
MDA-MB-231	Non-dependent	Not Reported	> 200 μM	
ZR-75-1	Non-dependent	Not Reported	> 200 μM	
MCF-7	Non-dependent	Not Reported	> 200 μM	

In Vivo Efficacy of PKUMDL-WQ-2101 in Xenograft

Models

Mouse Model	Cell Line	Administr ation Route	Dosage (mg/kg/da y)	Treatmen t Duration	Outcome	Referenc e
NOD.CB17 Scid/J	MDA-MB- 468	Intraperiton eal (IP)	5, 10, 20	30 days	Substantial inhibition of tumor growth	
NOD.CB17 Scid/J	MDA-MB- 231	Intraperiton eal (IP)	20	30 days	No significant effect on tumor growth	

Experimental Protocols Preparation of PKUMDL-WQ-2101 for In Vivo Administration

This protocol describes the preparation of a dosing solution for intraperitoneal injection in mice.

Materials:



- PKUMDL-WQ-2101 powder
- Dimethyl sulfoxide (DMSO)
- Cremophor EL (EL)
- Phosphate-buffered saline (PBS), sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 20% Cremophor EL, and 70% PBS.
 - For 1 ml of vehicle: Mix 100 μl of DMSO, 200 μl of Cremophor EL, and 700 μl of sterile
 PBS.
 - Vortex thoroughly to ensure a homogenous solution.
- Dosing Solution Preparation:
 - Weigh the required amount of PKUMDL-WQ-2101 powder based on the desired concentration and the total volume needed for the study cohort.
 - Dissolve the PKUMDL-WQ-2101 powder first in the DMSO component of the vehicle.
 - Add the Cremophor EL and vortex until the solution is clear.
 - Add the PBS to the final volume and vortex again to ensure complete mixing.
 - Prepare fresh on each day of dosing.

Xenograft Mouse Model and Drug Administration

This protocol outlines the establishment of a breast cancer xenograft model and the subsequent administration of **PKUMDL-WQ-2101**.



Materials:

- NOD.CB17 Scid/J mice (female, 6-8 weeks old)
- MDA-MB-468 or MDA-MB-231 breast cancer cells
- Matrigel
- Sterile PBS
- Syringes (1 ml) with 27-gauge needles
- Dosing solution of PKUMDL-WQ-2101
- Vehicle control solution
- Calipers

Procedure:

- Cell Preparation:
 - Culture MDA-MB-468 or MDA-MB-231 cells under standard conditions.
 - On the day of injection, harvest the cells by trypsinization and wash with sterile PBS.
 - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/ml.
- Tumor Cell Implantation:
 - Anesthetize the mice according to approved institutional protocols.
 - \circ Inject 100 μ I of the cell suspension (2 x 10 6 cells) into the fourth mammary fat pad of each mouse.
- Tumor Growth Monitoring and Treatment Initiation:
 - Monitor the mice for tumor formation.

Methodological & Application





- Measure tumor dimensions every two days using calipers.
- Calculate tumor volume using the formula: Volume = $(width)^2 \times length / 2$.
- When the average tumor volume reaches approximately 30 mm³, randomize the mice into treatment and control groups (n=5 per group).

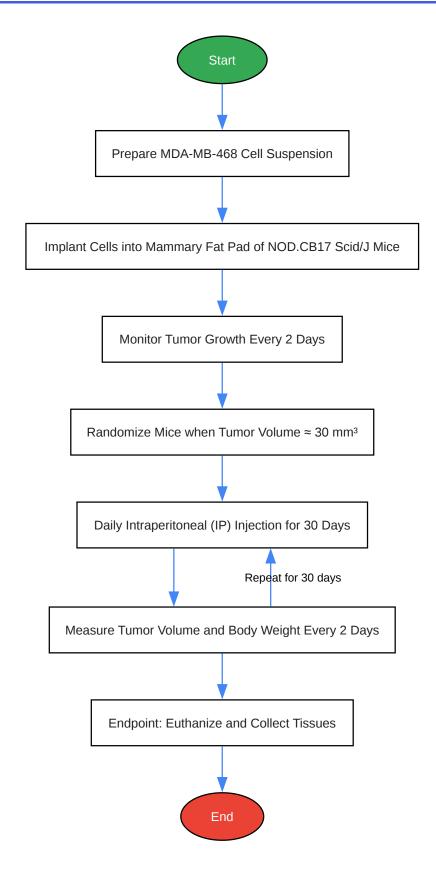
• Drug Administration:

- Administer PKUMDL-WQ-2101 or vehicle control via intraperitoneal (IP) injection once daily for 30 days.
- Dosages of 5, 10, and 20 mg/kg have been reported to be effective for the MDA-MB-468 model.

• Monitoring and Endpoint:

- Continue to monitor tumor volume and body weight every two days throughout the treatment period.
- At the end of the study, euthanize the mice according to institutional guidelines and collect tumors for further analysis.





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Caption: Experimental workflow for in vivo efficacy testing.



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